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molecular formula C11H12O3 B1600339 Ethyl 2-methylbenzoylformate CAS No. 66644-67-5

Ethyl 2-methylbenzoylformate

Cat. No. B1600339
M. Wt: 192.21 g/mol
InChI Key: JDAUJYBYAJXLIU-UHFFFAOYSA-N
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Patent
US06121476

Procedure details

A solution of diethyl oxalate (30 g) in anhydrous THF (300 ml) was cooled to -30° C. A solution of o-tolyl magnesium chloride in THF (1 M, 140 ml) was added to the above solution at a temperature of the reaction solution of -20° C. After stirring at -30° C. for 30 minutes, the mixture was allowed to warm up to 0° C. and combined with an aqueous ammonium chloride solution. The mixture was concentrated under reduced pressure. The residue was treated with water and diethyl ether and phases were separated. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated to give a yellow oil. The oil was subjected to silica gel column chromatography (eluent: hexane/ethyl acetate=10/1) to give the desired ethyl 2-methylbenzoylformate (18 g, yield: 87%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
o-tolyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[C:11]1([CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Mg]Cl.[Cl-].[NH4+].CCCCCC.C(OCC)(=O)C>C1COCC1>[CH3:19][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]([C:1]([O:8][CH2:9][CH3:10])=[O:7])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
o-tolyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Cl)C
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring at -30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with water and diethyl ether and phases
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(=O)C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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